molecular formula C12H12BrF4NO2 B13892072 tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate

Cat. No.: B13892072
M. Wt: 358.13 g/mol
InChI Key: YFWOBILXNCBUOS-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate is a specialized aromatic carbamate derivative designed for use in advanced medicinal chemistry and drug discovery research. Its structure incorporates multiple functional groups of high strategic value: a tert-butoxycarbonyl (Boc) protected amine, a bromo-fluoro-substituted aromatic ring, and a trifluoromethyl (CF3) group. In drug design, the carbamate group serves as a key pharmacophore and a stable peptide bond surrogate, known to confer favorable pharmacokinetic properties and metabolic stability to drug candidates by resisting proteolytic cleavage . The Boc protecting group on the amine is a fundamental tool in organic synthesis, allowing for the sequential and selective construction of complex molecules; it can be readily removed under acidic conditions to liberate the primary aniline for further derivatization . The presence of both bromine and fluorine atoms on the phenyl ring offers versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid exploration of structure-activity relationships (SAR). Furthermore, the trifluoromethyl group is a critical motif in modern pharmaceuticals, prized for its ability to enhance a molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets through its strong electron-withdrawing nature and contribution to halogen bonding interactions . This combination of features makes this compound a highly valuable building block for researchers developing novel therapeutic agents, particularly for targeting enzymes and receptors where these properties are crucial. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12BrF4NO2

Molecular Weight

358.13 g/mol

IUPAC Name

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-7-5-4-6(12(15,16)17)8(13)9(7)14/h4-5H,1-3H3,(H,18,19)

InChI Key

YFWOBILXNCBUOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)C(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves three major steps:

These steps ensure selective introduction of the carbamate group while preserving the halogen and trifluoromethyl substituents.

Detailed Synthetic Route

Step Reagents & Conditions Description
1 Starting from 3-bromo-2-fluoro-4-(trifluoromethyl)aniline or its synthetic equivalent The aromatic amine with desired substituents is prepared or sourced as the key starting material.
2 Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP The amine is converted to the tert-butyl carbamate protecting group, forming the target compound.
3 Purification by recrystallization or chromatography The product is isolated and purified for further use or analysis.

This approach is consistent with standard carbamate synthesis protocols used in medicinal chemistry and organic synthesis.

Alternative Methods and Reagents

  • Activated Carbonates Method: Using activated mixed carbonates such as p-nitrophenyl chloroformate to form intermediate carbonates, which then react with the amine to yield carbamates. This method offers mild conditions and high selectivity.

  • Curtius Rearrangement Route: Starting from aromatic carboxylic acids, conversion to acyl azides followed by Curtius rearrangement can yield carbamates, including tert-butyl carbamates, via trapping the isocyanate intermediate with tert-butanol. This method may require elevated temperatures for aromatic substrates.

  • Three-Component Coupling: Recent methodologies involve coupling primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) to generate carbamates under mild conditions. However, this is less common for complex substituted aromatic amines.

Reaction Scheme (Representative)

3-bromo-2-fluoro-4-(trifluoromethyl)aniline + (Boc)2O + Base → this compound

Analytical Data and Characterization

Parameter Typical Data
Molecular Weight 458.2 g/mol
Melting Point Data varies; typically in the range of 100-150 °C depending on purity
NMR (¹H, ¹³C) Signals corresponding to tert-butyl group, aromatic protons, and carbamate carbonyl observed
Mass Spectrometry Molecular ion peak at m/z = 458 (M+H)+
IR Spectroscopy Characteristic carbamate C=O stretch near 1700 cm⁻¹; aromatic C-H and C-F stretches present

These data confirm the successful formation of the carbamate with the expected substitution pattern.

Applications and Importance of Preparation

The this compound is valuable as:

  • An intermediate in pharmaceutical synthesis, especially for compounds requiring halogenated aromatic carbamates.
  • A building block for further functionalization in organic synthesis.
  • A compound of interest in medicinal chemistry due to its carbamate functionality, which can influence biological activity and metabolic stability.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Direct Boc Protection Di-tert-butyl dicarbonate, base Simple, widely used, mild Requires pure substituted aniline
Activated Carbonates p-Nitrophenyl chloroformate High selectivity, mild conditions Requires preparation of activated carbonate
Curtius Rearrangement Acyl azide from aromatic acid Useful for complex carbamates Requires elevated temperatures for aromatic substrates
Three-Component Coupling Primary amine, CO2, alkyl halide Mild, efficient for simple amines Less common for complex aromatics

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of halogenated and trifluoromethylated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl aryl carbamates. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic methodologies, and functional implications.

Substituent Variations and Physicochemical Properties

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight Key References
tert-Butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate 3-Br, 2-F, 4-CF3 C12H12BrF4NO2 358.13
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 4-OCH3, 3-CF3 C13H16F3NO3 291.27
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate 4-CF3 C12H14F3NO2 261.24
2-Chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate 2-Cl, 4-F (on phenyl carbamate) C14H8ClF4NO2 333.67
tert-Butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate 3-NH2, 4-F (on benzyl group) C12H17FN2O2 240.27

Key Observations :

  • Halogen vs. Methoxy Groups : Bromo and fluoro substituents (as in the target compound) increase electrophilicity and participate in halogen bonding, whereas methoxy groups (e.g., in ) enhance solubility through hydrogen bonding.
  • Trifluoromethyl Positioning : The 4-CF3 group in the target compound and provides steric bulk and electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings.
  • Amino Substitution: The presence of an amino group (e.g., ) introduces nucleophilic reactivity, enabling further functionalization via amidation or alkylation.
Palladium-Catalyzed Coupling Reactions
  • For example, tert-butyl carbamates are synthesized via Buchwald-Hartwig amination or Ullmann-type couplings using Pd2(dba)3·CHCl3 or Pd(PPh3)2Cl2 .
  • Comparative Example: In , tert-butyl N-[3-[4-(methanesulfonamido)phenyl]-5-methoxy-6-(trifluoromethyl)-8-quinolyl]carbamate was synthesized with a 78% yield using Pd2(dba)3·CHCl3 and sodium tert-butoxide. This contrasts with the CuI/Pd(PPh3)2Cl2 system in , which achieved a 60% yield for a triply substituted carbamate.
Boc Protection Strategies
  • The tert-butyl carbamate group is introduced via reaction with Boc anhydride or tert-butyl carbamate under basic conditions (e.g., Na2CO3 in ). Steric hindrance from bulky substituents (e.g., 3-Br, 4-CF3) may necessitate prolonged reaction times or elevated temperatures.

Stability and Handling

  • Hydrolytic Sensitivity : The Boc group is prone to acid-mediated cleavage (e.g., HCl in dioxane). Stability varies with substituents; electron-withdrawing groups (e.g., CF3) may accelerate hydrolysis compared to methoxy-substituted analogs .
  • Storage : Most carbamates require storage at 2–8°C under inert atmospheres to prevent decomposition .

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